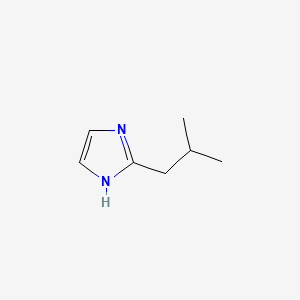

2-イソブチル-1H-イミダゾール

説明

"2-(2-Methylpropyl)-1H-imidazole" is a variant of imidazole compounds that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. Imidazole derivatives are crucial in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The stereospecific synthesis of enantiomers related to 2-(2-Methylpropyl)-1H-imidazole has been explored, demonstrating methods for asymmetric synthesis by adding nucleophilic organometallics to nonracemic 2-oxazolidinones, employing 2-phenylglycinol as the chirality source, achieving excellent stereochemical yields (Pridgen, McGuire, & Mokhallalati, 1997).

Molecular Structure Analysis

Studies have detailed the molecular and crystal structure of imidazole derivatives, highlighting the significance of intramolecular hydrogen bonds (IMHB) in determining the planarity and structural stability of these molecules (Foces-Foces et al., 1998).

Chemical Reactions and Properties

Research into imidazole compounds, including 2-(2-Methylpropyl)-1H-imidazole, has examined their reactivity and potential in forming stable complexes with metals, which is crucial for catalysis and material science applications (Senapoti et al., 2006).

Physical Properties Analysis

The synthesis and characterization of new ionic liquids containing imidazole functionalities have shed light on the physical properties of these compounds, such as their hydrophilicity and behavior in forming biphases with acetone, which are relevant for industrial applications (Holbrey et al., 2003).

Chemical Properties Analysis

Explorations into the chemistry of azoimidazoles and their synthesis, spectral characterization, and the structure of isomeric complexes have provided insights into the chemical properties of imidazole derivatives, including their electrochemical behavior and interactions with metals (Misra et al., 1998).

科学的研究の応用

医薬品と医療

イミダゾール誘導体は、医学分野において卓越した汎用性を有することが判明しています . これらは、生物活性分子の合成において重要な役割を果たします 、例えば抗がん剤、抗老化剤、抗凝血剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス剤、および酵素阻害剤など .

農薬

イミダゾールは、農薬の開発にも使用されています . これらは、選択的な植物成長調整剤、殺菌剤、および除草剤として作用することができます .

合成化学

合成化学の分野では、イミダゾールは、さまざまな条件下で行われる多成分反応に利用されています . イミダゾールの合成は近年進歩しており、イミダゾールの形成中に構築される結合に重点が置かれています .

太陽電池用色素およびその他の光学用途

イミダゾールは、太陽電池用色素およびその他の光学用途に関する新たな研究に導入されています .

機能性材料

イミダゾールは、機能性材料の開発に使用されています . この分野におけるその汎用性と有用性により、イミダゾールの合成のための迅速な方法は、非常にタイムリーかつ必要とされています .

触媒

イミダゾールは、触媒において応用されています . これらは、イオン液体およびN-ヘテロ環状カルベンとして使用されます .

作用機序

Target of Action

Imidazole compounds are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

Imidazole compounds are known to play a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Biochemical Pathways

Imidazole is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc, as reported in the literature .

Action Environment

The broad application of imidazole compounds arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

特性

IUPAC Name |

2-(2-methylpropyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXJLECGYGFJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210458 | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61491-92-7 | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61491-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061491927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

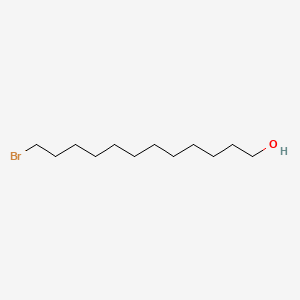

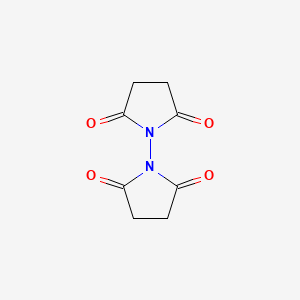

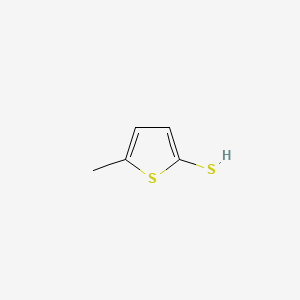

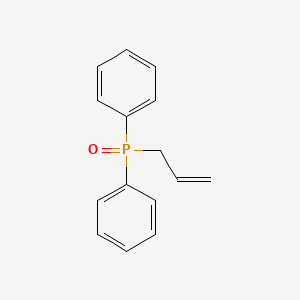

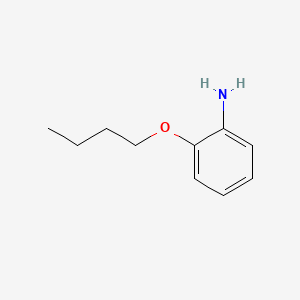

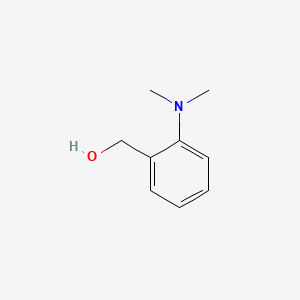

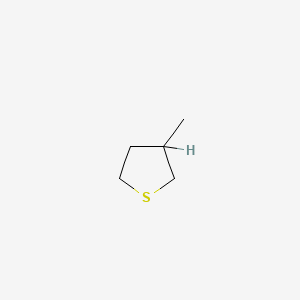

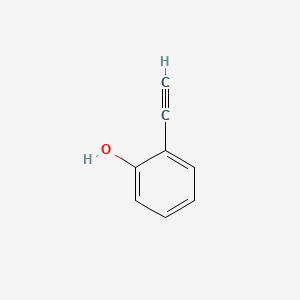

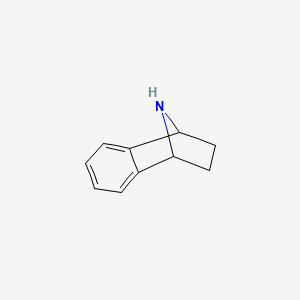

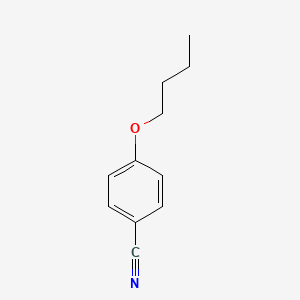

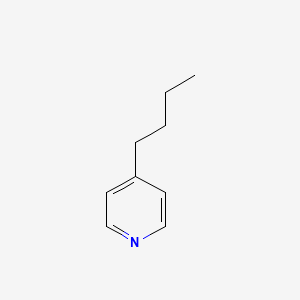

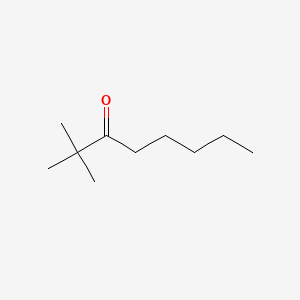

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)